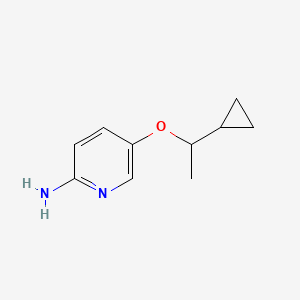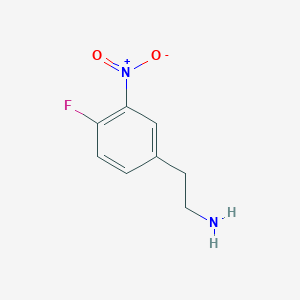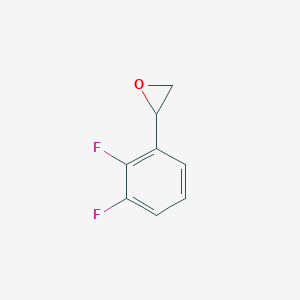
2-(2,3-Difluorophenyl)-oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-difluorostyrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product .
Industrial Production Methods
Industrial production of 2-(2,3-difluorophenyl)oxirane may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Difluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other substituted products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Diols: Formed from nucleophilic ring-opening reactions.
Alcohols: Resulting from reduction reactions.
Oxygenated Products: Formed through oxidation processes.
Applications De Recherche Scientifique
2-(2,3-Difluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-difluorophenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Difluorophenyl)oxirane: Another difluorophenyl-substituted epoxide with similar chemical properties.
2-(2,4-Difluorophenyl)oxirane: A related compound with a different substitution pattern on the phenyl ring.
2-(2,3-Dichlorophenyl)oxirane: A chlorinated analog with distinct reactivity and applications.
Uniqueness
2-(2,3-Difluorophenyl)oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H6F2O |
|---|---|
Poids moléculaire |
156.13 g/mol |
Nom IUPAC |
2-(2,3-difluorophenyl)oxirane |
InChI |
InChI=1S/C8H6F2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2 |
Clé InChI |
GRAXVKDNMBJFDL-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




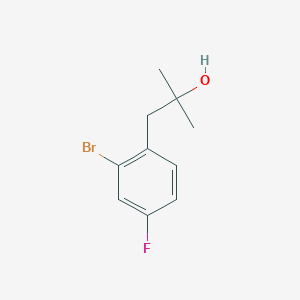
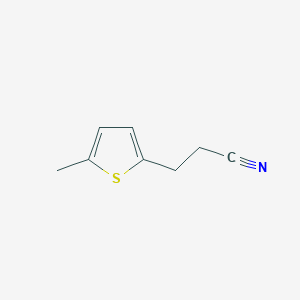
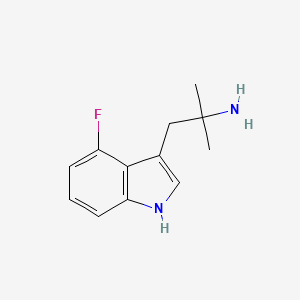
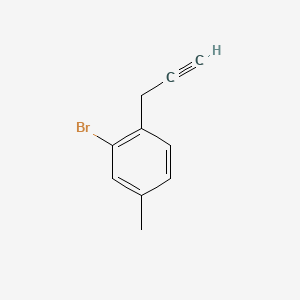
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
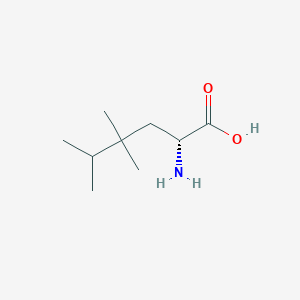
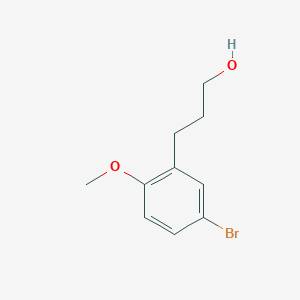
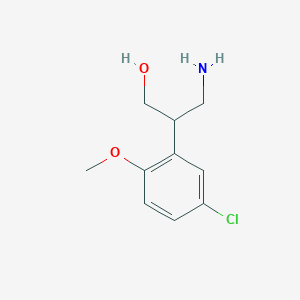
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)

